molecular formula C24H32N2O4S B2962125 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922102-67-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2962125
CAS No.: 922102-67-8
M. Wt: 444.59
InChI Key: ADIGTDLSSQABCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetrahydro ring system. The compound includes a 3,3-dimethyl-4-oxo moiety, an isopentyl side chain at position 5, and a methanesulfonamide group substituted with an m-tolyl aromatic ring at position 6.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-17(2)11-12-26-21-10-9-20(14-22(21)30-16-24(4,5)23(26)27)25-31(28,29)15-19-8-6-7-18(3)13-19/h6-10,13-14,17,25H,11-12,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIGTDLSSQABCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing available research findings and data.

  • Molecular Formula : C24H32N2O5S
  • Molecular Weight : 460.59 g/mol
  • CAS Number : 922005-59-2

The compound features a unique structure that may contribute to its biological activities, particularly in pharmacology.

Antimicrobial Activity

Recent studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide demonstrated varying degrees of antimicrobial effectiveness against multiple pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

In vitro studies indicate that compounds with structural similarities to this compound exhibit anti-inflammatory effects by suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests potential therapeutic applications in inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using various assays. These studies suggest that the presence of specific functional groups enhances the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies

  • Study on Antimicrobial Activity : A series of synthesized derivatives were tested against common bacterial strains. The results indicated that certain modifications in the molecular structure significantly improved antimicrobial efficacy compared to standard antibiotics .
  • Evaluation of Anti-inflammatory Effects : In a controlled study, compounds similar to this compound were shown to reduce inflammation markers in human cell lines .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it can form hydrogen bonds and hydrophobic interactions with key proteins involved in inflammation and microbial resistance .

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Consistency : NMR regions outside A/B remain stable across analogues, supporting conserved core electronic environments.
  • Contradictions : While lumping predicts metabolic stability, steric effects from bulky substituents might paradoxically reduce it in vivo.

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